molecular formula C13H15NO2 B8544512 1-(3-Phenylpropyl)-1H-pyrrole-2,4-dione

1-(3-Phenylpropyl)-1H-pyrrole-2,4-dione

Cat. No.: B8544512
M. Wt: 217.26 g/mol
InChI Key: SUEXDOWRDBPLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)-1H-pyrrole-2,4-dione is a pyrrole-dione derivative featuring a phenylpropyl substituent at the N1 position of the pyrrole ring. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse biological activities, including anti-inflammatory and enzyme inhibitory effects .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-phenylpropyl)pyrrolidine-2,4-dione

InChI

InChI=1S/C13H15NO2/c15-12-9-13(16)14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

SUEXDOWRDBPLJH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CN(C1=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Pyrrole-Dione Derivatives

Substituent Chain Length and Functional Groups
  • 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (): Differs in the dione position (2,5 vs. 2,4) and substituent functionality (aminopropyl vs. phenylpropyl).
  • 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione (): Extends the alkyl chain length to four carbons, which may increase steric hindrance and alter binding interactions in biological systems .
Hydroxy-Substituted Derivatives
  • 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-propylphenyl)-1,5-dihydro-pyrrol-2-one (): Incorporates hydroxyl and benzoyl groups, enhancing polarity. The 2,4-dione core is retained, but additional substituents may influence tautomerism and stability. Synthesized with a 52% yield under modified reaction conditions .

Functional Analogs: Chroman-2,4-dione Derivatives ()

Compounds like 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione share the 2,4-dione motif but replace the pyrrole ring with a chroman scaffold. Chroman derivatives exhibit similar bond lengths and angles, suggesting comparable stability, but the aromatic system may confer distinct electronic properties and bioactivity .

Pharmacologically Active Dione Derivatives

  • Enalapril Maleate (): A proline-derived 2,4-dione used as an ACE inhibitor. While structurally distinct, its dione group participates in critical hydrogen-bonding interactions with the ACE active site, highlighting the functional importance of the dione configuration .
  • Imidazolidine-2,4-dione Derivatives (): These compounds act as bradykinin B2 receptor antagonists. The imidazolidine ring differs from pyrrole but retains the 2,4-dione motif, demonstrating the versatility of dione-containing scaffolds in drug design .

Solubility and Lipophilicity

  • The phenylpropyl group in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Aminopropyl and hydroxypropyl analogs () exhibit improved solubility due to polar functional groups, which may enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.